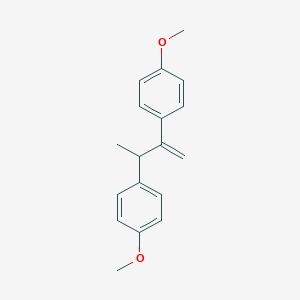

1-Butene, 2,3-bis(p-methoxyphenyl)-

Description

1-Butene, 2,3-bis(p-methoxyphenyl)- (CAS: Not explicitly provided; structurally inferred from ) is an organic compound featuring a butene backbone with two p-methoxyphenyl groups attached at the 2- and 3-positions. This compound belongs to the family of diaryl alkenes, which are characterized by aromatic substituents linked to unsaturated hydrocarbon chains.

Properties

CAS No. |

15542-00-4 |

|---|---|

Molecular Formula |

C18H20O2 |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

1-methoxy-4-[3-(4-methoxyphenyl)but-1-en-2-yl]benzene |

InChI |

InChI=1S/C18H20O2/c1-13(15-5-9-17(19-3)10-6-15)14(2)16-7-11-18(20-4)12-8-16/h5-12,14H,1H2,2-4H3 |

InChI Key |

DADXREUJYRMSRE-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)OC)C(=C)C2=CC=C(C=C2)OC |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)C(=C)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Butene Family

- 1,4-Bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene (Z and E isomers)

- Molecular Weight : 296 g/mol (identical for both isomers).

- Mass Spectrometry: Both show a base peak at m/z 121, corresponding to [M-C12H15O]+. Fragmentation patterns differ slightly, with the Z-isomer showing stronger [M-C10H12O]+ peaks .

| Compound | Substituent Positions | Molecular Weight (g/mol) | Key MS Fragments (m/z) |

|---|---|---|---|

| 1-Butene, 2,3-bis(p-methoxyphenyl)- | 2,3-positions | ~296 (inferred) | Not available |

| (Z)-1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene | 1,4-positions | 296 | 121 (100%), 159 (28%) |

| (E)-1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene | 1,4-positions | 296 | 121 (100%), 159 (24%) |

Diarylindole Derivatives

- Indoxole [2,3-bis(p-methoxyphenyl)-indole]

- Structure : An indole core with p-methoxyphenyl groups at the 2- and 3-positions.

- Properties :

- Biological Activity : Potent anti-inflammatory, antiarthritic, and antipyretic effects in rats. Serum concentrations correlate with dose-dependent inhibition of arthritis (e.g., 50 mg/kg in corn oil emulsion yields therapeutic serum levels) .

- Pharmacokinetics: Higher bioavailability in rats, dogs, and gerbils compared to mice or monkeys. Polysorbate 80 is the preferred vehicle for human administration .

Chlorinated Analog

- 2,2-Bis(p-methoxyphenyl)-1,1,1-trichloroethane

- Structure : A trichloroethane derivative with p-methoxyphenyl groups at the 2-positions.

- Properties :

- Stability : Likely resistant to biodegradation due to the trichloromethyl group.

Heterocyclic Derivatives

- 2-(p-Methoxyphenyl)benzothiazole (Compound 3b)

- Structure : Benzothiazole ring with a p-methoxyphenyl substituent.

- Properties :

- Molecular Weight : 241 g/mol.

- Spectral Data : 1H NMR signals at δ 3.85 (s, OCH3) and 7.25–8.10 ppm (aromatic protons) confirm structure .

- Applications : Explored for antimicrobial or anti-inflammatory activity, though specifics are unclear.

Key Research Findings and Data Tables

Table 2: Structural and Spectral Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.